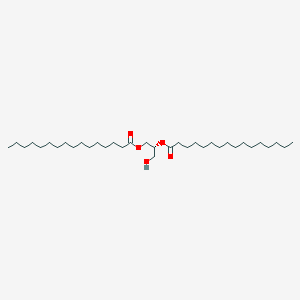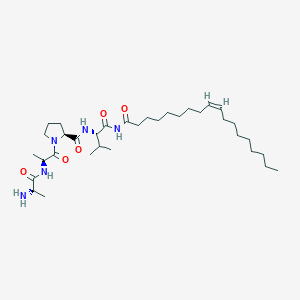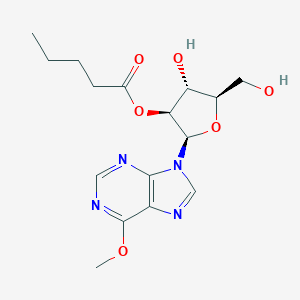
2'-Valeryl-6-methoxypurine arabinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Valeryl-6-methoxypurine arabinoside is a synthetic nucleoside analogue that has been studied for its potential applications in scientific research. This compound is structurally similar to other nucleoside analogues that have been used as antiviral and anticancer agents. However, its unique chemical structure and properties make it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 2'-Valeryl-6-methoxypurine arabinoside is not fully understood. However, it is believed to act by inhibiting viral replication and transcription through the incorporation of the analogue into viral RNA. The valeryl group at the 2' position of the nucleoside may also contribute to its antiviral activity by increasing its lipophilicity and cellular uptake.
Biochemical and Physiological Effects
Studies have shown that 2'-Valeryl-6-methoxypurine arabinoside has minimal toxicity in vitro and in vivo. This compound has been shown to have a low potential for cytotoxicity and genotoxicity, making it a promising candidate for further research. Additionally, this compound has been shown to have a low potential for inducing drug resistance, which is a common issue with other antiviral agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2'-Valeryl-6-methoxypurine arabinoside for lab experiments is its low toxicity and low potential for inducing drug resistance. This makes it a safer and more effective candidate for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 2'-Valeryl-6-methoxypurine arabinoside. One area of interest is its potential as an antiviral agent for emerging and re-emerging viruses, such as SARS-CoV-2. Additionally, this compound may have potential applications in cancer research, either as a standalone treatment or in combination with other anticancer agents. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2'-Valeryl-6-methoxypurine arabinoside involves several steps, including the protection of the hydroxyl groups on the purine ring, the introduction of a valeryl group at the 2' position, and the conversion of the protected purine nucleoside to the arabinoside form. The final product is obtained through deprotection and purification steps. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2'-Valeryl-6-methoxypurine arabinoside has been studied for a variety of scientific research applications. One of the primary areas of interest is its potential as an antiviral agent. Studies have shown that this compound exhibits antiviral activity against several RNA viruses, including influenza virus, respiratory syncytial virus, and coronaviruses. Additionally, this compound has been shown to have anticancer activity in vitro and in vivo, making it a potential candidate for cancer research.
Propriétés
Numéro CAS |
121032-22-2 |
|---|---|
Nom du produit |
2'-Valeryl-6-methoxypurine arabinoside |
Formule moléculaire |
C16H22N4O6 |
Poids moléculaire |
366.37 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-yl] pentanoate |
InChI |
InChI=1S/C16H22N4O6/c1-3-4-5-10(22)26-13-12(23)9(6-21)25-16(13)20-8-19-11-14(20)17-7-18-15(11)24-2/h7-9,12-13,16,21,23H,3-6H2,1-2H3/t9-,12-,13+,16-/m1/s1 |
Clé InChI |
RXPBLZGHNSDINK-NJYNRLGGSA-N |
SMILES isomérique |
CCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC)CO)O |
SMILES |
CCCCC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O |
SMILES canonique |
CCCCC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O |
Autres numéros CAS |
121032-22-2 |
Synonymes |
170U88 2'-valeryl-6-methoxypurine arabinoside 6-methoxy-9-((2-O-valeryl)-beta-D-arabinofuranosyl)-9H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



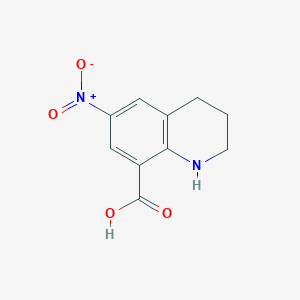
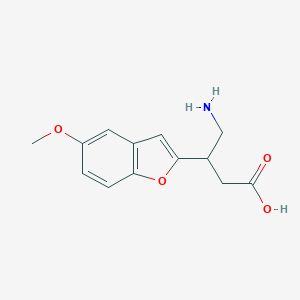
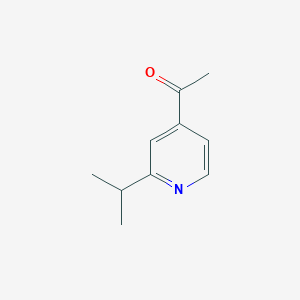
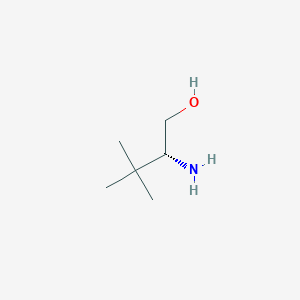

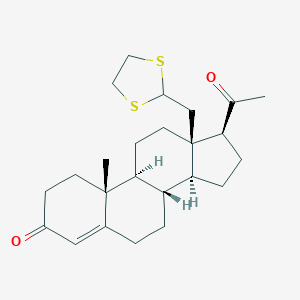



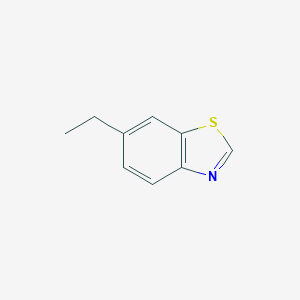
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
